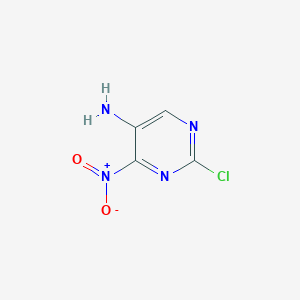
2-Chloro-4-nitropyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-nitropyrimidin-5-amine is a useful research compound. Its molecular formula is C4H3ClN4O2 and its molecular weight is 174.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
2-Chloro-4-nitropyrimidin-5-amine is utilized extensively in the development of herbicides and pesticides. Its ability to act as a precursor in the synthesis of various agrochemical formulations makes it valuable for enhancing crop protection. Research has indicated that derivatives of this compound exhibit significant herbicidal activity, contributing to effective weed management strategies in agricultural practices .
Pharmaceutical Applications
The pharmaceutical industry leverages this compound as a key intermediate in the synthesis of various medicinal compounds. Its derivatives have shown promise in the development of drugs targeting specific biological pathways, including those involved in cancer treatment and infectious diseases. For example, studies have reported the synthesis of novel compounds based on this structure that exhibit potent anti-cancer properties .
Case Study: Synthesis of Anticancer Agents
A specific study highlighted the use of this compound in synthesizing a series of pyrimidine derivatives that demonstrated significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) analysis provided insights into how modifications to the nitropyrimidine framework can enhance biological activity, paving the way for new therapeutic agents .
Dye Synthesis
In the dye industry, this compound serves as an important raw material for synthesizing azo dyes and other colorants. Its chemical reactivity enables it to participate in coupling reactions that form vivid dyes used in textiles and other applications. The versatility of this compound allows for the creation of dyes with varied properties, including lightfastness and washfastness, which are critical for commercial products .
Organic Synthesis
As an intermediate in organic synthesis, this compound facilitates the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its role as a building block is crucial for synthesizing a wide range of organic compounds used across multiple industries.
Eigenschaften
CAS-Nummer |
618397-67-4 |
|---|---|
Molekularformel |
C4H3ClN4O2 |
Molekulargewicht |
174.54 g/mol |
IUPAC-Name |
2-chloro-4-nitropyrimidin-5-amine |
InChI |
InChI=1S/C4H3ClN4O2/c5-4-7-1-2(6)3(8-4)9(10)11/h1H,6H2 |
InChI-Schlüssel |
SZAINBUPDLJWCN-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])N |
Kanonische SMILES |
C1=C(C(=NC(=N1)Cl)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















